1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol
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Overview
Description
1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of N-(2-pyridyl)imidoyl chlorides with ethyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the imidazo[1,2-a]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 1-{Imidazo[1,2-a]pyridin-2-yl}ethanone.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride
- 2-(1H-Imidazol-1-yl)ethanol
- 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine hydrochloride
Uniqueness
1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethan-1-ol group allows for additional functionalization, making it a versatile intermediate in synthetic chemistry. Additionally, its imidazo[1,2-a]pyridine core is known for its stability and bioactivity, making it a valuable scaffold in drug discovery.
Biological Activity
1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol is a compound that has garnered attention due to its unique imidazopyridine structure, which is associated with a variety of biological activities. This article explores the biological activity of this compound, detailing its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Structural Information
- Molecular Formula : C9H10N2O
- Molecular Weight : 162.19 g/mol
- SMILES : CC(C1=CN2C=CC=CC2=N1)O
- InChI : InChI=1S/C9H10N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h2-7,12H,1H3
This compound features a hydroxyl group attached to an ethanolic carbon adjacent to an imidazo[1,2-a]pyridine moiety, enhancing its solubility and potential reactivity in biological systems.
Overview of Biological Activities
Research indicates that compounds with imidazopyridine structures exhibit a wide range of biological activities. This compound has been associated with the following pharmacological effects:
- Anticancer Activity : Analogous compounds have shown efficacy against various cancer cell lines by inhibiting specific kinases.
- Antimicrobial Properties : Exhibits activity against both bacterial and fungal strains.
- Anti-inflammatory Effects : Demonstrates potential in reducing inflammation through modulation of inflammatory pathways.
- Anticonvulsant Activity : Similar compounds have been noted for their effectiveness in controlling seizures.
Structure-Activity Relationship (SAR)
The biological activity of imidazopyridine derivatives is often linked to their structural features. The presence of the hydroxyl group in this compound may enhance its interaction with biological targets compared to other derivatives lacking this functional group.
Compound Name | Biological Activity | Mechanism |
---|---|---|
Imatinib | Anticancer | Tyrosine Kinase Inhibition |
Zolpidem | Sedative | GABA Receptor Agonism |
Clonazepam | Anticonvulsant | GABA Receptor Modulation |
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of imidazopyridine derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxic effects on various cancer cell lines, attributed to their ability to inhibit specific signaling pathways involved in cell proliferation and survival .
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of imidazopyridine derivatives showed that this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Study 3: Anti-inflammatory Mechanisms
Another study highlighted the anti-inflammatory potential of imidazopyridine compounds. The findings suggested that these compounds could modulate cytokine production and inhibit inflammatory mediators, making them candidates for further development in treating inflammatory diseases .
Properties
CAS No. |
1464856-45-8 |
---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-imidazo[1,2-a]pyridin-2-ylethanol |
InChI |
InChI=1S/C9H10N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h2-7,12H,1H3 |
InChI Key |
VRVNDSJMFJISLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN2C=CC=CC2=N1)O |
Origin of Product |
United States |
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